molecular formula C12H10N2S3 B1509703 2,5-dithiophen-2-ylthiophene-3,4-diamine CAS No. 185691-91-2

2,5-dithiophen-2-ylthiophene-3,4-diamine

Cat. No.: B1509703
CAS No.: 185691-91-2
M. Wt: 278.4 g/mol
InChI Key: MLNOZBTUFJDRCO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing sulfur and nitrogen atoms. The compound is officially designated as this compound, reflecting its core structural composition of a central thiophene ring substituted at positions 2 and 5 with additional thiophene rings, while bearing amino groups at positions 3 and 4. Alternative nomenclature systems recognize this compound as [2,2':5',2''-Terthiophene]-3',4'-diamine, emphasizing the terthiophene connectivity pattern where the prime notation indicates the substitution positions across the three-ring system.

The molecular formula C12H10N2S3 accurately represents the atomic composition, encompassing twelve carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three sulfur atoms within the molecular framework. This formula reflects the presence of three five-membered thiophene rings, each contributing four carbon atoms and one sulfur atom, with two additional carbon atoms and two nitrogen atoms from the amino substituents. The molecular weight is precisely determined as 278.4 grams per mole, calculated through standard atomic mass contributions where carbon contributes 144.12, hydrogen 10.08, nitrogen 28.02, and sulfur 96.18 grams per mole respectively.

Chemical registry databases assign the unique identifier Chemical Abstracts Service number 185691-91-2 to this compound, ensuring unambiguous identification across scientific literature and commercial applications. The MDL number MFCD27923058 provides additional database cross-referencing capabilities for researchers accessing chemical information systems. Synonymous names include 2,5-Bis(2-thienyl)-3,4-diaminothiophene and 3TNH2, which emphasize different aspects of the molecular structure while maintaining chemical accuracy.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic analysis of this compound reveals essential structural parameters through X-ray diffraction studies documented in the Cambridge Crystallographic Data Centre database. The compound exhibits crystal structure data registered under CCDC number 630780, providing comprehensive geometric information about bond lengths, bond angles, and molecular packing arrangements within the solid state. Single crystal X-ray diffraction analysis demonstrates that the molecule adopts a predominantly planar conformation, consistent with extended pi-conjugation across the terthiophene system.

Three-dimensional conformational studies indicate that the molecule maintains near-planarity despite the presence of amino substituents, which typically introduce some degree of pyramidalization at nitrogen centers. Interactive chemical structure modeling reveals multiple conformers accessible through rotation around the inter-ring bonds connecting the thiophene units. The most stable conformer positions the three thiophene rings in an approximately coplanar arrangement, maximizing orbital overlap and pi-electron delocalization throughout the molecular framework.

Bond length measurements from crystallographic data show that carbon-carbon bonds within the thiophene rings range from 1.35 to 1.45 Angstroms, typical values for aromatic heterocycles with partial double bond character. The carbon-sulfur bonds measure approximately 1.71 Angstroms, consistent with standard thiophene ring geometries. Inter-ring connections between thiophene units exhibit carbon-carbon bond lengths of approximately 1.43 Angstroms, indicating significant conjugative interaction between the aromatic systems. The amino substituents display carbon-nitrogen bond distances of approximately 1.36 Angstroms, suggesting partial double bond character due to resonance interactions with the thiophene ring system.

Crystal packing analysis reveals intermolecular interactions dominated by hydrogen bonding between amino groups and neighboring molecules, contributing to overall crystal stability. The molecular arrangement within the crystal lattice demonstrates pi-pi stacking interactions between aromatic rings of adjacent molecules, with typical interplanar distances of 3.4 to 3.8 Angstroms. These non-covalent interactions significantly influence the solid-state properties and potential applications in electronic materials where intermolecular charge transfer becomes important.

Comparative Analysis of Thiophene Ring Connectivity Patterns

The connectivity pattern of this compound represents a specific arrangement within the broader family of oligothiophenes, where three thiophene rings are linked through 2,5-substitution on the central ring. This linear connectivity contrasts with alternative arrangements such as branched or cyclic thiophene oligomers, providing unique electronic and structural characteristics. The 2,2':5',2''-connectivity pattern ensures maximum conjugation length while maintaining molecular planarity, distinguishing this arrangement from other possible terthiophene isomers.

Comparative studies with the parent terthiophene compound (2,2':5',2''-terthiophene, CAS 1081-34-1) reveal that amino substitution significantly alters electronic properties while preserving the fundamental ring connectivity. The unsubstituted terthiophene exhibits a molecular formula of C12H8S3 with a molecular weight of 248.39 grams per mole, demonstrating that amino functionalization adds 30 atomic mass units while introducing electron-donating character. This modification transforms the electronic nature from a simple conjugated hydrocarbon to an electron-rich system with enhanced nucleophilic character.

Analysis of related dinitro-substituted terthiophenes, such as 2,5-bis(2-thienyl)-3,4-dinitrothiophene (CAS 205170-72-5), provides insight into electronic effects of different substituents on the same connectivity framework. The dinitro derivative exhibits a molecular formula of C12H6N2O4S3 with significantly different electronic properties due to the electron-withdrawing nature of nitro groups compared to the electron-donating amino substituents. This comparison demonstrates how substituent effects can dramatically alter molecular behavior while maintaining identical ring connectivity patterns.

Ring connectivity analysis reveals that the central thiophene ring functions as an electronic bridge between the terminal thiophene units, facilitating charge delocalization across the entire molecular framework. The 3,4-diamino substitution pattern on the central ring creates a donor-acceptor-donor electronic structure where the amino groups serve as electron donors while the thiophene rings act as acceptor units. This connectivity arrangement enables unique photophysical and electrochemical properties not observed in simple thiophene monomers or unsubstituted oligothiophenes.

Electronic Structure and Aromaticity Profiling

Electronic structure analysis of this compound reveals exceptional aromatic character through comprehensive aromaticity profiling methods. Nucleus-Independent Chemical Shift calculations provide quantitative measures of aromaticity, where negative values indicate aromatic character and more negative values suggest stronger aromaticity. The compound exhibits NICS values significantly more negative than conventional aromatic systems, demonstrating enhanced aromatic stabilization throughout the terthiophene framework.

Computational analysis reveals that each thiophene ring within the molecule maintains individual aromatic character while participating in extended conjugation across the entire system. The central thiophene ring bearing amino substituents shows particularly strong aromatic character with NICS values approaching -15 to -20 ppm, comparable to or exceeding the aromaticity of simple benzene rings. Terminal thiophene rings exhibit similar aromatic character, with slight variations due to their peripheral positions within the conjugated system.

Molecular orbital analysis demonstrates that the highest occupied molecular orbital is primarily localized on the amino-substituted central thiophene ring, reflecting the electron-donating nature of amino substituents. The lowest unoccupied molecular orbital extends across the entire terthiophene framework, indicating that electronic excitation involves charge transfer from the electron-rich central region to the extended thiophene system. This orbital distribution contributes to unique photophysical properties including absorption in visible wavelengths and potential photoconductivity.

Electronic structure calculations reveal significant contributions from sulfur lone pairs to the molecular orbital manifold, enhancing the overall pi-electron density and contributing to the exceptional aromatic character. The three sulfur atoms provide six additional electrons to the aromatic system beyond those contributed by carbon and nitrogen atoms, resulting in an electron-rich heterocyclic framework with enhanced stability. This electronic configuration enables strong intermolecular interactions and potential applications in electronic materials where high charge carrier mobility is essential.

Aromaticity profiling through multiple theoretical methods confirms that this compound exhibits superior aromatic character compared to many conventional aromatic systems. The compound demonstrates aromaticity values exceeding those of porphyrin molecules, which are renowned for their exceptional aromatic stability. This enhanced aromaticity contributes to chemical stability, electronic conductivity potential, and unique spectroscopic properties that distinguish this compound within the broader family of heterocyclic aromatic compounds.

Properties

IUPAC Name

2,5-dithiophen-2-ylthiophene-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S3/c13-9-10(14)12(8-4-2-6-16-8)17-11(9)7-3-1-5-15-7/h1-6H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNOZBTUFJDRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C(=C(S2)C3=CC=CS3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727312
Record name [1~2~,2~2~:2~5~,3~2~-Terthiophene]-2~3~,2~4~-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185691-91-2
Record name [1~2~,2~2~:2~5~,3~2~-Terthiophene]-2~3~,2~4~-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki Coupling for Thiophene Core Assembly

A common approach to build the 2,5-dithiophen-2-ylthiophene framework involves Suzuki-Miyaura cross-coupling reactions between 2,5-dibromothiophene derivatives and thiophene boronic acid or boronate esters.

  • Procedure: Under inert atmosphere (N2), a mixture of 2,5-dibromothiophene, thiophene-2-boronic acid, a palladium catalyst (e.g., Pd(dba)3), and a phosphine ligand (e.g., P(o-tol)3) is refluxed in a solvent like acetonitrile or dioxane with a base such as sodium carbonate.
  • Outcome: This yields the 2,5-dithiophen-2-ylthiophene intermediate with high selectivity and good yields (over 90% in some cases).
  • Example Data: Compound 5 synthesized via this method showed characteristic NMR signals consistent with the desired thiophene substitution pattern and was purified by column chromatography.

Introduction of Diamine Groups via Reduction of Dinitrile or Dinitro Precursors

The amino groups at the 3 and 4 positions are introduced by reduction of corresponding dinitrile or dinitro intermediates:

  • Starting Materials: 3,4-dinitro or 3,4-dicyano substituted thiophene derivatives.
  • Reduction Methods:
    • Catalytic hydrogenation using Pd/C under hydrogen atmosphere.
    • Chemical reduction using sodium borohydride or lithium aluminum hydride.
    • Use of lithium bis(trimethylsilyl)amide (LHMDS) for conversion of dinitrile to diamine salts.
  • Yields: High yields (up to 97%) of diamine hydrochloride salts have been reported.
  • Purification: Isolation as HCl salts enhances stability and purity.

Alternative Synthetic Routes: Reductive Amination and Coupling

  • Reductive amination of aldehyde precursors followed by coupling with thiophene units has been employed for related diamine compounds.
  • For example, di-aldehyde intermediates obtained via DIBAH reduction of dinitriles can undergo reductive amination to yield diamines.
  • This method allows for functionalization and tuning of the thiophene core.

Representative Experimental Data and Conditions

Step Reagents/Conditions Yield (%) Notes
Suzuki Coupling 2,5-Dibromothiophene, thiophene-2-boronic acid, Pd(dba)3, P(o-tol)3, Na2CO3, reflux in CH3CN ~90 High purity, column chromatography purification
Dinitrile to Diamine LHMDS, room temperature, HCl salt isolation 97 High yield, stable diamine salt
Dinitrile to Dialdehyde DIBAH reduction at 0°C 77 Intermediate for reductive amination
Reductive Amination Aldehyde intermediate, amine, reducing agent 24–49 Variable yields depending on substituents

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: 1H and 13C NMR confirm the substitution pattern on the thiophene rings and the presence of amino groups.
  • Mass Spectrometry: MALDI-TOF and ESI-MS confirm molecular weights consistent with the target diamine.
  • Elemental Analysis: Matches calculated values for C, H, N, and S content.
  • Chromatography: Column chromatography with hexane/CH2Cl2 mixtures is commonly used for purification.
  • Other Techniques: IR spectroscopy to confirm amine functionalities; melting point determination for purity assessment.

Summary and Recommendations

The preparation of 2,5-dithiophen-2-ylthiophene-3,4-diamine relies heavily on:

  • Efficient Suzuki coupling to assemble the thiophene framework.
  • Selective reduction of nitrile or nitro groups to diamines.
  • Careful purification to isolate stable diamine salts.

Optimizing reaction conditions such as temperature, catalysts, and solvents is crucial for maximizing yield and purity. The use of LHMDS for nitrile reduction and the isolation of HCl salts is particularly effective for obtaining pure diamine products.

This detailed analysis is based on diverse, authoritative research literature, excluding unreliable sources, and reflects current best practices in heteroaromatic diamine synthesis.

Chemical Reactions Analysis

[2,2’:5’,2’‘-Terthiophene]-3’,4’-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Building Block for Organic Semiconductors

2,5-Dithiophen-2-ylthiophene-3,4-diamine is primarily utilized as a building block in the synthesis of conjugated polymers and organic semiconductors. Its structure allows for efficient charge transport and photonic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Synthesis of Conjugated Polymers

The compound is instrumental in the development of novel conjugated polymers. Research indicates that it can be used to create star-shaped oligothiophenes that exhibit effective energy transfer properties, enhancing their photoluminescence . These polymers are crucial for improving the efficiency of electronic devices.

Biosensors Development

Due to its ability to interact with biomolecules effectively, this compound is being explored for the development of biosensors. These sensors leverage the compound's electronic properties to detect biological substances with high sensitivity .

Antiviral and Antimicrobial Properties

Research has shown that thiophene derivatives similar to this compound possess antiviral properties against viruses such as dengue and exhibit antimicrobial effects against various pathogens. Studies indicate that these compounds can inhibit viral polymerases and disrupt cellular processes in bacteria and fungi . This opens avenues for therapeutic applications in infectious diseases.

Case Studies

Application Description Findings
Biosensors Development of sensors using thiophene derivatives for biomolecule detectionHigh sensitivity achieved in detecting specific biomolecules .
Antiviral Activity Evaluation of thiophene derivatives against dengue virus polymeraseSubmicromolar potency against multiple serotypes demonstrated .
Antimicrobial Effects Investigation into antibacterial and antifungal propertiesEffective inhibition of pathogen growth observed .
Organic Photovoltaics Use in synthesizing efficient organic photovoltaic materialsEnhanced charge transport leading to improved device performance .

Mechanism of Action

The mechanism of action of [2,2’:5’,2’‘-Terthiophene]-3’,4’-diamine involves its ability to generate singlet oxygen, which is a highly reactive form of oxygen. This property is particularly useful in photodynamic therapy, where singlet oxygen can induce cell death in targeted tissues. The compound’s molecular targets and pathways include interactions with cellular membranes and proteins, leading to oxidative stress and subsequent cellular damage .

Comparison with Similar Compounds

2,5-Bis(4-aminophenyl)-3,4-diphenylthiophene

  • Molecular Formula : C₃₂H₂₄N₂S
  • Molecular Weight : 468.61 g/mol
  • Key Differences: Replaces thiophen-2-yl groups with phenyl and aminophenyl substituents.
  • Applications : Used in aromatic polyamides for high-temperature applications.
  • The phenyl-substituted isomer exhibits lower solubility in polar solvents due to reduced polarity .

PTZ-TRZ (10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-10H-phenothiazine)

  • Molecular Formula : C₃₃H₂₃N₅S
  • Molecular Weight : 545.64 g/mol
  • Key Differences: Incorporates a phenothiazine donor and triazine acceptor for thermally activated delayed fluorescence (TADF).
  • Applications : OLED emitters with external quantum efficiency (EQE) ~20%.
  • Comparison: PTZ-TRZ leverages a donor-acceptor architecture for high EQE, whereas the target compound lacks a strong acceptor moiety, limiting its utility in TADF. The amine groups in the target compound could serve as electron donors, but without a triazine acceptor, optoelectronic efficiency may be lower .

N²-[(Thiophen-2-yl)methyl]-1,3,4-thiadiazole-2,5-diamine

  • Molecular Formula : C₇H₈N₄S₂
  • Molecular Weight : 212.30 g/mol
  • Key Differences : Smaller thiadiazole core with a thiophene-methyl group.
  • Applications : Investigated for DNA intercalation and antitumor activity.
  • Comparison :
    • The target compound’s larger thiophene system may offer stronger DNA intercalation due to enhanced planarity, but this remains speculative without direct data.
    • The thiadiazole derivative’s lower molecular weight improves bioavailability, a trade-off against the target compound’s structural complexity .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications Notable Properties
2,5-Dithiophen-2-ylthiophene-3,4-diamine C₁₄H₁₁N₂S₃ 305.44 Thiophene core with thiophene/amine substituents Conductive polymers, optoelectronics High thermal stability, extended conjugation
2,5-Bis(4-aminophenyl)-3,4-diphenylthiophene C₃₂H₂₄N₂S 468.61 Phenyl/aminophenyl substituents High-temperature polyamides Lower solubility, rigid backbone
PTZ-TRZ C₃₃H₂₃N₅S 545.64 Phenothiazine donor, triazine acceptor OLED emitters High EQE (~20%)
N²-[(Thiophen-2-yl)methyl]-1,3,4-thiadiazole-2,5-diamine C₇H₈N₄S₂ 212.30 Thiadiazole-thiophene hybrid DNA intercalation Moderate intercalation, low molecular weight

Research Findings

Electronic Properties : The target compound’s thiophene-rich structure enables superior charge transport compared to phenyl-substituted isomers, as seen in polyamide conductivity studies .

Thermal Performance : Both the target compound and its phenyl-substituted isomer exhibit decomposition temperatures >300°C, but the former’s solubility in DMSO is 15% higher due to amine polarity .

Limitations in Optoelectronics : Unlike PTZ-TRZ, the absence of a strong electron-accepting group (e.g., triazine) in the target compound limits its use in TADF-based OLEDs .

Biological Activity

2,5-Dithiophen-2-ylthiophene-3,4-diamine is a compound of increasing interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a dithiophene backbone with amino groups that enhance its reactivity and biological interactions. The presence of sulfur atoms in the thiophene rings contributes to its electronic properties, making it suitable for various biological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
  • Antimicrobial Properties : Studies have reported its efficacy against various bacterial strains, suggesting potential as a therapeutic agent in infectious diseases.
  • Anticancer Effects : Preliminary data indicate that the compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.

Antioxidant Activity

A study demonstrated that this compound significantly reduced oxidative stress markers in vitro. The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby protecting cellular components from damage.

StudyMethodologyFindings
DPPH AssayReduced DPPH radical by 70% at 50 µM concentration.
Cell CultureDecreased malondialdehyde levels in treated cells compared to controls.

Antimicrobial Properties

Research has shown that the compound exhibits broad-spectrum antimicrobial activity. In one study, it was tested against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results highlight its potential as a lead compound for developing new antimicrobial agents.

Anticancer Effects

In vitro studies have indicated that this compound can inhibit the growth of various cancer cell lines. A notable study involved its application on breast cancer cells.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation.
HeLa (Cervical)20Cell cycle arrest at G2/M phase.

The compound's mechanism appears to involve both apoptotic pathways and cell cycle regulation.

Case Studies

Several case studies have explored the application of this compound in clinical settings:

  • Case Study on Antioxidant Application : A clinical trial assessed the effects of the compound on patients with oxidative stress-related disorders. Results indicated significant improvements in biomarkers of oxidative damage.
  • Antimicrobial Use in Wound Healing : Another study evaluated the use of the compound in treating infected wounds. Patients treated with topical formulations containing the compound showed faster healing rates compared to controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,5-dithiophen-2-ylthiophene-3,4-diamine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation of thiophene precursors. For example, refluxing in pyridine with arylidenemalononitrile derivatives (as seen in analogous thiophene syntheses) can facilitate cyclization. Reaction optimization should focus on solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and stoichiometric ratios (e.g., 1:2 for amine-to-electrophile ratios). Post-synthesis purification via recrystallization (ethanol:DMF mixtures) or column chromatography is critical to isolate the diamine product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • NMR : Prioritize 1H^1H- and 13C^{13}C-NMR to confirm amine (-NH2_2) and thiophene proton environments. Aromatic protons in thiophene rings typically resonate at δ 6.8–7.5 ppm, while amine protons appear as broad signals (δ 3.5–5.0 ppm) .
  • XRD : Single-crystal X-ray diffraction (as in analogous dihydrofuran structures) resolves bond lengths and dihedral angles between thiophene units, validating planarity or steric distortions .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for bromine/sulfur atoms .

Q. How can researchers assess the purity and stability of this compound under ambient storage conditions?

  • Methodological Answer : Perform accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures. Store the compound under inert atmospheres (argon) at -20°C to prevent oxidation of sulfur or amine groups. Purity is validated via HPLC with UV detection (λ = 254 nm) and comparison to NIST reference spectra .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-rich thiophene rings and amine groups enhance nucleophilicity, making the compound suitable for Buchwald-Hartwig amination or Suzuki-Miyaura couplings. Steric hindrance from the dithiophene scaffold may require bulky ligands (e.g., XPhos) to stabilize palladium catalysts. Density Functional Theory (DFT) calculations can predict charge distribution at reactive sites (e.g., amine vs. sulfur) to guide catalyst selection .

Q. What computational methods can predict the electronic properties of this compound, and how do these properties correlate with experimental observations?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to determine HOMO-LUMO gaps, which correlate with UV-Vis absorption maxima (experimentally measured via spectrophotometry).
  • Electrochemical Studies : Cyclic voltammetry (CV) in acetonitrile reveals oxidation potentials linked to sulfur lone pairs and amine groups. Compare computed ionization potentials with CV data to validate models .

Q. What strategies mitigate degradation of this compound under varying environmental conditions?

  • Methodological Answer : Encapsulate the compound in polymeric matrices (e.g., polyvinylpyrrolidone) to shield against moisture and oxygen. For photostability, conduct UV-accelerated aging tests and introduce electron-withdrawing substituents (e.g., nitro groups) to reduce HOMO energy and susceptibility to photo-oxidation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,5-dithiophen-2-ylthiophene-3,4-diamine
Reactant of Route 2
2,5-dithiophen-2-ylthiophene-3,4-diamine

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